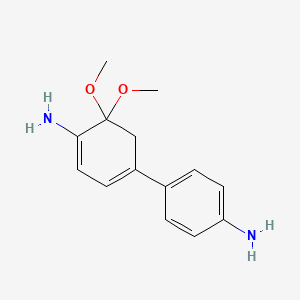

3,3-Dimethoxy-4,4'-biphenyldiamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-4,4'-biphenyldiamine (CAS No. 119-90-4), also known as 3,3'-dianisidine or 3,3'-dimethoxybenzidine, is a biphenyl derivative with two methoxy (-OCH₃) groups at the 3,3' positions and two amino (-NH₂) groups at the 4,4' positions. This compound is historically significant in dye manufacturing, particularly as a precursor for azo dyes, and has applications in analytical chemistry and polymer synthesis . Its molecular structure confers unique electronic and steric properties, influencing reactivity and interactions in biological and industrial contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3,3-Dimethoxy-4,4'-biphenyldiamine in laboratory settings?

Methodological Answer:

- Enzyme-Catalyzed Coupling: Adapt protocols from laccase-mediated oxidative coupling reactions (used for 4,4’-biphenyldiamine synthesis). Use p-substituted aniline derivatives (e.g., methoxy-substituted aniline) as substrates under aerobic conditions with laccase (pH 5–6, 25–37°C). Monitor reaction progress via HPLC .

- Diazocoupling Reactions: Employ diazotization followed by coupling with electron-rich aromatic systems. Optimize stoichiometry and reaction time to minimize byproducts (e.g., over-coupled oligomers) .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Analysis: Use 1H- and 13C-NMR in DMSO-d6 to confirm methoxy (-OCH3) and amine (-NH2) group positions. Compare chemical shifts with computational predictions (DFT calculations) .

- Mass Spectrometry: Apply high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+ for C14H16N2O2: 260.116).

- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity. Track retention times against standards .

Q. What safety protocols should be prioritized when handling this compound due to its structural similarity to known carcinogens?

Methodological Answer:

- Containment: Use fume hoods and sealed reactors to avoid aerosol formation. Structural analogs (e.g., 3,3’-dichlorobenzidine) are classified as carcinogens; assume similar risks .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders.

- Waste Disposal: Deactivate amines via acidic hydrolysis (HCl, pH <2) before disposal. Follow EPA guidelines for aromatic amine waste .

Advanced Research Questions

Q. How does the methoxy substitution pattern in this compound influence its electronic configuration and reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: Methoxy groups act as electron-donating substituents, increasing electron density on the biphenyl core. Use cyclic voltammetry to measure oxidation potentials (e.g., compare with non-methoxy analogs) .

- Reactivity in Suzuki-Miyaura Coupling: Optimize Pd catalyst (e.g., Pd(PPh3)4) and base (K2CO3) for coupling with aryl boronic acids. Methoxy groups may sterically hinder ortho positions, favoring para-substitution .

- Computational Modeling: Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict regioselectivity .

Q. What strategies can resolve discrepancies between theoretical predictions and experimental data in antioxidant activity assessments of this compound derivatives?

Methodological Answer:

- Activity Validation: Use the ORAC-PGR assay (as in 4,4’-biphenyldiamine studies) to quantify peroxyl radical scavenging. Normalize data to Trolox equivalents and run triplicates .

- Data Reconciliation: If experimental activity is lower than predicted, assess steric hindrance from methoxy groups via molecular docking (AutoDock Vina) with antioxidant targets like Keap1-Nrf2 .

- Statistical Analysis: Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity trends .

Q. How can computational modeling be integrated with experimental approaches to predict the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Biodegradation Prediction: Use Biowin v6.0 (EPI Suite) to estimate persistence. Compare with experimental microcosm studies (soil/water systems, OECD 301F protocol) .

- Metabolic Pathway Mapping: Combine LC-MS/MS with in silico tools (e.g., Meteor Nexus) to identify hydroxylation or demethylation products .

- Toxicity Profiling: Cross-reference QSAR predictions (TEST software) with Daphnia magna acute toxicity assays to validate eco-toxicological risks .

Tables for Key Data

Notes

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3,3'-Dimethyl-4,4'-Biphenyldiamine (o-Tolidine)

- Structure : Methyl (-CH₃) groups replace methoxy groups at the 3,3' positions.

- Physical Properties: Melting point = 130.75°C (vs.

- Applications : Used in colorimetric detection (e.g., hydrogen peroxide assays) and as a crosslinking agent.

- Key Differences: Electron Effects: Methyl groups are electron-donating but less polar than methoxy, reducing solubility in polar solvents.

3,3'-Dichloro-4,4'-Biphenyldiamine

- Structure: Chlorine (-Cl) substituents at 3,3' positions (CAS No. 91-94-1).

- Physical Properties : Higher molecular weight (253.14 g/mol) and density compared to the methoxy derivative.

- Applications: Limited industrial use due to toxicity; studied for oxidative coupling reactions.

- Key Differences: Reactivity: Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in polymerization. Toxicity: Documented as a carcinogen and mutagen, with stringent occupational exposure limits .

3,3',5,5'-Tetramethyl-4,4'-Biphenyldiamine (TMB)

- Structure : Four methyl groups at 3,3',5,5' positions.

- Physical Properties : Hydrophobic; melting point ~130–137°C.

- Applications: Widely used as a chromogenic substrate in ELISA and immunohistochemistry.

- Key Differences :

4,4'-Biphenyldiamine (Unsubstituted)

- Structure: No substituents on the biphenyl core.

- Applications : Precursor for high-performance polymers (e.g., polyimides).

- Key Differences: Reactivity: Unsubstituted amino groups are more nucleophilic, enabling faster polymerization. Biological Activity: Synthesized via laccase-catalyzed reactions; exhibits moderate antioxidant activity but low antifungal effects .

4,4’-Diaminooctafluorobiphenyl

- Structure : Fluorine atoms at all ortho and meta positions (2,2',3,3',5,5',6,6'-octafluoro).

- Physical Properties : High thermal stability (decomposition >500°C) and chemical inertness.

- Applications : Critical in synthesizing fluorinated polyimides for aerospace and electronics.

- Key Differences: Electronegativity: Fluorine’s strong electron-withdrawing effect stabilizes the aromatic ring, enhancing resistance to oxidation. Solubility: Fluorination increases solubility in nonpolar solvents, unlike the methoxy derivative .

3,3'-Dinitro-4,4'-Biphenyldiamine

- Structure: Nitro (-NO₂) groups at 3,3' positions.

- Reactivity : Nitro groups are strongly electron-withdrawing, making the compound highly reactive in electrophilic substitutions.

- Applications : Intermediate in explosive formulations and high-energy materials.

- Key Differences :

- Stability : Nitro derivatives are thermally unstable compared to methoxy-substituted analogs.

- Hazard Profile : High explosion risk and toxicity limit industrial use .

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

4-(4-aminophenyl)-6,6-dimethoxycyclohexa-1,3-dien-1-amine |

InChI |

InChI=1S/C14H18N2O2/c1-17-14(18-2)9-11(5-8-13(14)16)10-3-6-12(15)7-4-10/h3-8H,9,15-16H2,1-2H3 |

InChI Key |

GUMTZPGHTZFTOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC(=CC=C1N)C2=CC=C(C=C2)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.